molecular formula C14H18O2 B3037632 (2R)-2-cyclohexyl-2-phenylacetic acid CAS No. 51019-55-7

(2R)-2-cyclohexyl-2-phenylacetic acid

Cat. No. B3037632
CAS RN: 51019-55-7
M. Wt: 218.29 g/mol
InChI Key: AAJLPPDFIRPBDA-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-cyclohexyl-2-phenylacetic acid (CPA) is a cyclic organic compound that is of particular interest to scientists due to its many potential applications. CPA is a chiral molecule, meaning that it is asymmetric and has two different forms, one of which is the (2R)-enantiomer. This enantiomer has been studied extensively for its potential uses in the field of medicinal chemistry and drug development.

Mechanism of Action

The exact mechanism of action of (2R)-2-cyclohexyl-2-phenylacetic acid is not yet fully understood. However, it is believed to act by binding to and modulating the activity of various enzymes, receptors, and other proteins in the body. It has also been shown to interact with the endocannabinoid system, which is involved in a variety of physiological processes, including pain, inflammation, and mood regulation.
Biochemical and Physiological Effects
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial effects, as well as modulate the activity of various enzymes, receptors, and other proteins in the body. It has also been shown to interact with the endocannabinoid system, which is involved in a variety of physiological processes, including pain, inflammation, and mood regulation.

Advantages and Limitations for Lab Experiments

(2R)-2-cyclohexyl-2-phenylacetic acid is a widely studied compound, and thus has many advantages when used in laboratory experiments. It is relatively inexpensive and easy to synthesize, and its chiral nature makes it useful for a variety of applications, such as HPLC chiral selectors. Its wide range of biological activities also makes it an attractive candidate for drug development. However, this compound is not without its limitations. It is not water-soluble, and thus must be dissolved in a suitable solvent prior to use. Additionally, its chiral nature can make it difficult to separate the two enantiomers, as it requires specialized techniques such as HPLC.

Future Directions

The potential applications of (2R)-2-cyclohexyl-2-phenylacetic acid are vast, and there are numerous avenues for future research. These include further exploration of its biochemical and physiological effects, as well as its potential use in the development of new drugs. Additionally, further research into the synthesis of this compound, as well as its separation into enantiomers, could yield new methods for its production and use. Finally, further studies into the structure-activity relationships of this compound could lead to the development of novel compounds with enhanced biological activities.

Scientific Research Applications

(2R)-2-cyclohexyl-2-phenylacetic acid has been studied extensively in the field of medicinal chemistry and drug development. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. This compound has also been used as a chiral selector in HPLC, as well as a starting material in the synthesis of other compounds.

properties

IUPAC Name

(2R)-2-cyclohexyl-2-phenylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2,(H,15,16)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJLPPDFIRPBDA-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H](C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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